5-Bromo-2-ethoxyphenylboronic acid
Overview
Description
Mechanism of Action
Target of Action
5-Bromo-2-ethoxyphenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, transfers its organic group to the palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds . The reaction is particularly useful due to its mild conditions and tolerance of various functional groups . The this compound plays a crucial role in this pathway by providing the organic group for the transmetalation step .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, making it suitable for use in the suzuki–miyaura coupling reaction .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This bond formation is a key step in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The reaction is known for its mild conditions and functional group tolerance, which means it can be carried out in a variety of environments .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-ethoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds, making it a valuable tool in the development of pharmaceuticals and other complex organic molecules . The compound interacts with palladium catalysts and various organic halides to facilitate the coupling process. Additionally, this compound can interact with enzymes and proteins that contain nucleophilic groups, such as hydroxyl or amino groups, forming covalent bonds that can modify the activity of these biomolecules .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell signaling pathways by interacting with key signaling molecules, potentially altering their activity and downstream effects . For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby modulating gene expression and cellular metabolism. Additionally, this compound can impact cellular functions such as proliferation, differentiation, and apoptosis by interacting with specific cellular targets .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic groups on biomolecules, such as enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific target and the nature of the modification. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its reactivity and efficacy . Over time, this compound may degrade, leading to a reduction in its activity and potential long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within biological systems . The compound can undergo metabolic reactions, such as oxidation and conjugation, which can alter its activity and bioavailability . These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function . The distribution of this compound can also be influenced by factors such as tissue permeability and the presence of specific receptors or binding sites .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2-ethoxyphenylboronic acid typically involves the borylation of 5-bromo-2-ethoxyphenyl derivatives. One common method is the reaction of 5-bromo-2-ethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale borylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with halides or pseudohalides in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically conducted under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
5-Bromo-2-ethoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxyphenylboronic acid
- 2-Ethoxyphenylboronic acid
- 3-Bromophenylboronic acid
Uniqueness
5-Bromo-2-ethoxyphenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules .
Properties
IUPAC Name |
(5-bromo-2-ethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWQJPWDAQROND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391832 | |
Record name | 5-Bromo-2-ethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-82-7 | |
Record name | 5-Bromo-2-ethoxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352525-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-ethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to study 5-Bromo-2-ethoxyphenylboronic acid, and what structural insights were gained?
A1: The study utilized a combination of spectroscopic techniques, including Fourier-Transform Infrared Spectroscopy (FT-IR), Fourier-Transform Raman Spectroscopy (FT-Raman), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy to comprehensively analyze the structure of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.